
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxyethyl group, a methoxyphenyl group, and a propyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to form a phenyl group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 1-(2-oxoethyl)-3-(2-methoxyphenyl)-1-propylurea.
Reduction: Formation of 1-(2-hydroxyethyl)-3-phenyl-1-propylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The urea moiety may also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-1-propylurea: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-(2-Methoxyethyl)-3-(2-methoxyphenyl)-1-propylurea: Contains an additional methoxy group, which may influence its solubility and reactivity.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1-propylurea: The position of the methoxy group on the phenyl ring is different, potentially altering its interaction with molecular targets.
Uniqueness
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and methoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-8-15(9-10-16)13(17)14-11-6-4-5-7-12(11)18-2/h4-7,16H,3,8-10H2,1-2H3,(H,14,17) |
InChIキー |
LLNYGEDAOBSFEQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCO)C(=O)NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


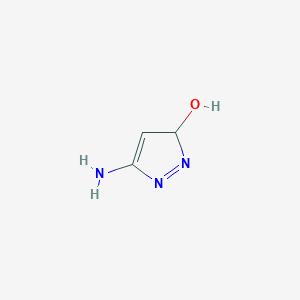
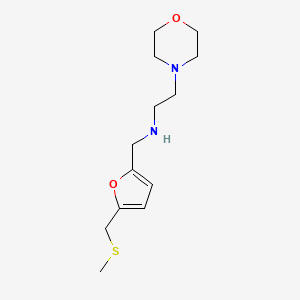
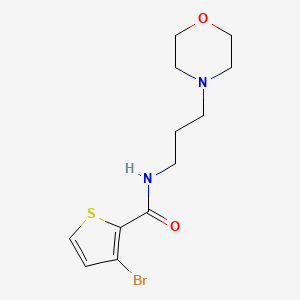
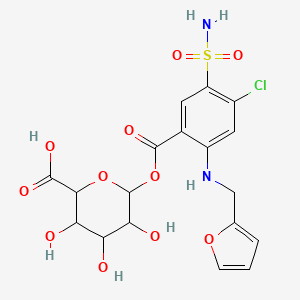

![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)
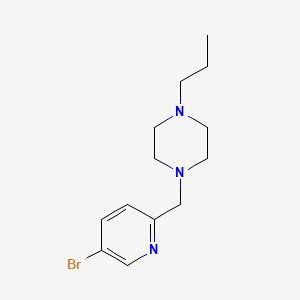
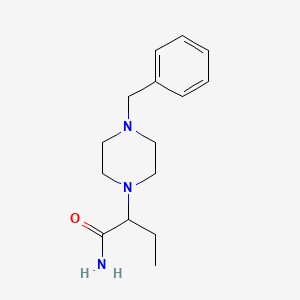
![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)
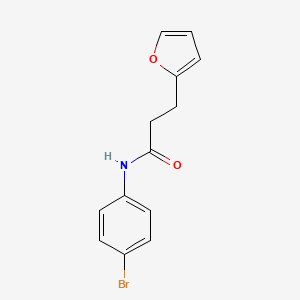


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)
